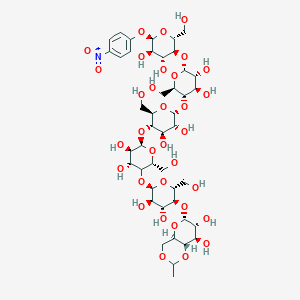

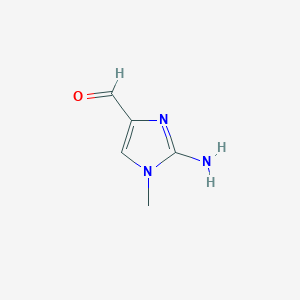

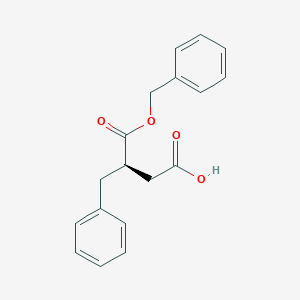

methyl (2S,3S)-3-phenyloxirane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of “(2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate” involves a series of reactions including a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction . Another example is the synthesis of “(2S,3S)-3-(2-aminophenyl)thio-2-hydroxy-3-(4-methoxyphenyl)propionic acid methylester” which involves reacting a 2-aminothiophenol with (-)- (2R,3S) methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate .Molecular Structure Analysis

The molecular structure of a compound like “Methyl (2S,3S)-3-phenyloxirane-2-carboxylate” would be determined by the arrangement of its atoms and the types of bonds between them. For instance, the related compound “Methyl (2S,3S)-2,3-dibromo-3-phenylpropanoate” has a molecular formula of CHBrO with an average mass of 321.993 Da . The configuration of the molecule can be determined using the Cahn-Ingold-Prelog rules of priority .Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be complex. For instance, the reaction of the compound with other reagents can lead to the formation of new compounds with different properties . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Methyl (2S,3S)-3-phenyloxirane-2-carboxylate” would be determined by its specific structure. For instance, the related compound “Methyl (2S,3S)-2,3-dibromo-3-phenylpropanoate” has a density of 1.7±0.1 g/cm 3, a boiling point of 301.2±37.0 °C at 760 mmHg, and a flash point of 135.9±26.5 °C .Mechanism of Action

The mechanism of action of a compound like “Methyl (2S,3S)-3-phenyloxirane-2-carboxylate” would depend on its specific structure and the context in which it is used. For instance, many plant secondary metabolites can interact with single or multiple targets, overcoming multidrug resistance in cancer cells .

Safety and Hazards

Future Directions

The future directions for research on a compound like “Methyl (2S,3S)-3-phenyloxirane-2-carboxylate” could involve further exploration of its synthesis, properties, and potential applications. For instance, understanding the absolute configuration of chiral molecules is an important area of study in organic chemistry . Additionally, new methods for determining R and S configurations on a Fischer projection could be explored .

properties

IUPAC Name |

methyl (2S,3R)-3-phenyloxirane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFFKTJSQPQAPC-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](O1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S,3S)-3-phenyloxirane-2-carboxylate | |

CAS RN |

115794-66-6 |

Source

|

| Record name | Oxiranecarboxylic acid,3-phenyl-, methyl ester, (2S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115794666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

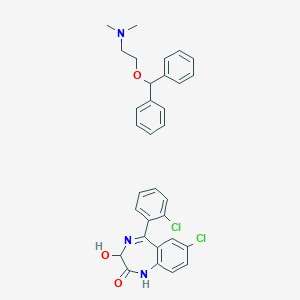

![2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride](/img/structure/B38292.png)